Balanced Nanomolar ACC1/ACC2 Inhibition Potency Compared to Firsocostat and PF-05221304
In direct head-to-head biochemical comparisons, MK-4074 demonstrates a unique potency profile, inhibiting both human ACC1 and ACC2 with an IC50 of approximately 3 nM [1]. This contrasts sharply with firsocostat, which is 3-fold more selective for ACC1 (IC50 2.1 nM) than ACC2 (IC50 6.1 nM), and PF-05221304, which requires higher concentrations (hACC1 IC50 13 nM; hACC2 IC50 9 nM) to achieve inhibition [1]. The balanced, low-nanomolar potency of MK-4074 suggests a distinct mode of target engagement and a potentially different downstream metabolic signature compared to its isoform-biased counterparts.
| Evidence Dimension | Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | hACC1: ~3 nM; hACC2: ~3 nM |
| Comparator Or Baseline | Firsocostat: hACC1 2.1 nM, hACC2 6.1 nM; PF-05221304: hACC1 13 nM, hACC2 9 nM |
| Quantified Difference | MK-4074 is 2-fold less potent on ACC2 vs Firsocostat (3 nM vs 6.1 nM) but >4-fold more potent on ACC1 vs PF-05221304 (3 nM vs 13 nM). It is the only compound with equipotent dual inhibition. |
| Conditions | In vitro biochemical assays on recombinant human ACC1 and ACC2 enzymes. |
Why This Matters
The unique, balanced dual inhibition profile dictates the compound's utility in experiments where simultaneous and equal blockade of both ACC isoforms is required to dissect pathway-specific effects.
- [1] Nature Reviews Drug Discovery. Table 3: ACC inhibitors. 2021. (Comparative IC50 values for MK-4074, Firsocostat, and PF-05221304). View Source
